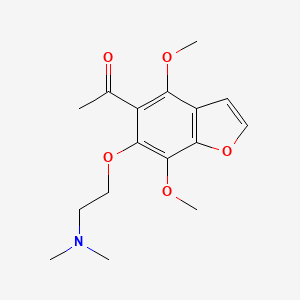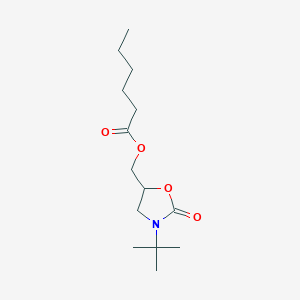![molecular formula C12H17BN2O5S B12894105 {1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-83-9](/img/structure/B12894105.png)
{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a phenylsulfonamido group. The unique structure of this compound makes it a valuable reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group can be introduced via sulfonation reactions, where a phenyl group is reacted with a sulfonating agent.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through borylation reactions, often using boronic acid derivatives or boron reagents.
Industrial Production Methods: Industrial production of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes or borohydrides.
Substitution: Various substituted boronic acid derivatives.
Applications De Recherche Scientifique
(1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: Used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the pyrrolidine and phenylsulfonamido groups, making it less versatile in certain reactions.
Pyrrolidine Boronic Acid: Lacks the phenylsulfonamido group, which may affect its reactivity and selectivity.
Phenylsulfonamido Boronic Acid: Lacks the pyrrolidine ring, which may influence its steric and electronic properties.
Uniqueness: (1-(2-(Phenylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a boronic acid group, a pyrrolidine ring, and a phenylsulfonamido group. This unique structure imparts specific reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
915283-83-9 |
|---|---|
Formule moléculaire |
C12H17BN2O5S |
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
[1-[2-(benzenesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H17BN2O5S/c16-12(15-8-4-7-11(15)13(17)18)9-14-21(19,20)10-5-2-1-3-6-10/h1-3,5-6,11,14,17-18H,4,7-9H2 |
Clé InChI |
KSOXKKRPUMFMPA-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCN1C(=O)CNS(=O)(=O)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



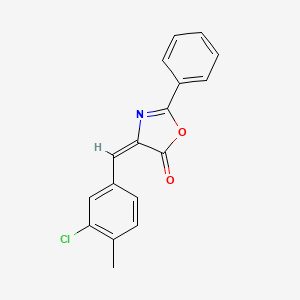

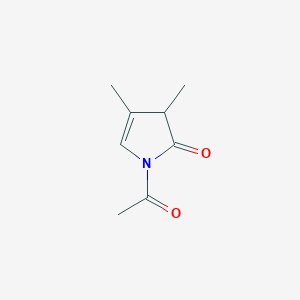
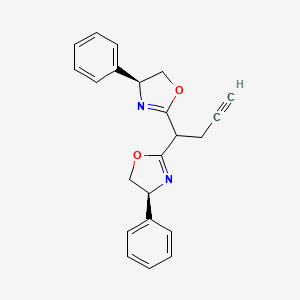
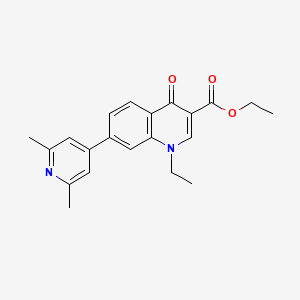
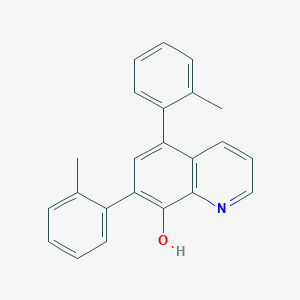

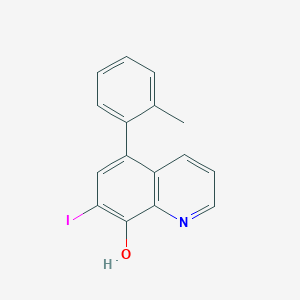
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

